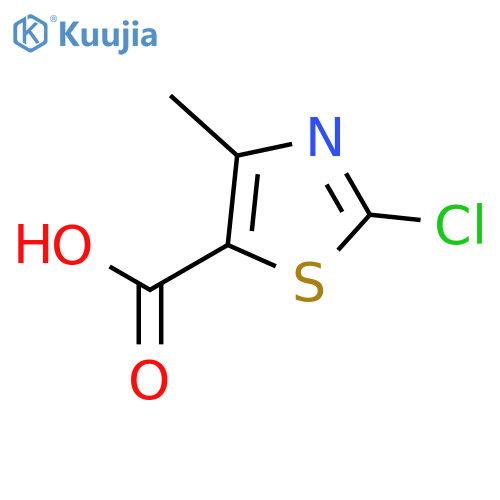Cas no 40003-48-3 (2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid)
2-クロロ-4-メチル-1,3-チアゾール-5-カルボン酸は、チアゾール骨格を有する有機化合物であり、医農薬中間体として重要な役割を果たします。特に、農薬や医薬品の合成において、高い反応性と選択性を示すことが特徴です。カルボキシル基を有するため、エステル化やアミド化などの誘導体化が容易で、多様な生物活性化合物の構築に利用可能です。また、チアゾール環の電子不足特性により、求核置換反応に対して優れた反応性を発揮します。高い純度と安定性を備えており、研究用途や工業的規模の合成において信頼性の高い原料として活用されています。

40003-48-3 structure
商品名:2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid
2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-4-methylthiazole-5-carboxylic acid
- 2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid
- 2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid(SALTDATA: FREE)
- 5-thiazolecarboxylic acid, 2-chloro-4-methyl-
- MLS000083384
- CHEMBL1341122
- 2-Chloro-4-methylthiazole-5-carboxylicacid
- F2113-0312
- SCHEMBL2514326
- D73863
- 40003-48-3
- J-508771
- NS-01514
- HMS2425P06
- CS-0072383
- AKOS005136093
- A873508
- FT-0745168
- Z1198163499
- 2-Chloro-4-methyl-thiazole-5-carboxylic acid
- MFCD03848159
- EN300-98872
- 2-chloro-4-methyl-thiazole-5-carboxylic acid, AldrichCPR
- 2-Chloro-4-methyl-5-thiazolecarboxylic acid
- 5-Pyrimidinecarboxylic acid, 6-amino-1,2-dihydro-2-thioxo-, ethyl ester
- SMR000048295
- DTXSID40349844
- AP-501/40791414
- 2-Chloro-4-methyl-thiazole-5-carboxylicacid
- BBL030132
- STK590163
- DB-069909
-
- MDL: MFCD03848159
- インチ: InChI=1S/C5H4ClNO2S/c1-2-3(4(8)9)10-5(6)7-2/h1H3,(H,8,9)
- InChIKey: LDUFDQVROYUUBS-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C(=O)O)SC(=N1)Cl
計算された属性
- せいみつぶんしりょう: 176.96522
- どういたいしつりょう: 176.965
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 78.4A^2
じっけんとくせい
- 密度みつど: 1.573
- ふってん: 364.409°C at 760 mmHg
- フラッシュポイント: 174.188°C
- 屈折率: 1.615
- PSA: 50.19
- LogP: 1.80310
2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1143023-1g |
2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid |
40003-48-3 | 98% | 1g |
¥48.00 | 2024-05-15 | |
| Life Chemicals | F2113-0312-0.25g |
2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid |
40003-48-3 | 95%+ | 0.25g |
$90.0 | 2023-11-21 | |
| Life Chemicals | F2113-0312-1g |
2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid |
40003-48-3 | 95%+ | 1g |
$246.0 | 2023-11-21 | |
| Chemenu | CM129070-5g |
2-chloro-4-methylthiazole-5-carboxylic acid |
40003-48-3 | 95% | 5g |
$1006 | 2021-08-05 | |
| TRC | C374448-25mg |
2-chloro-4-methylthiazole-5-carboxylic acid |
40003-48-3 | 25mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C374448-50mg |
2-chloro-4-methylthiazole-5-carboxylic acid |
40003-48-3 | 50mg |
$ 70.00 | 2022-04-01 | ||
| Alichem | A059004128-5g |
2-Chloro-4-methylthiazole-5-carboxylic acid |
40003-48-3 | 95% | 5g |
$889.92 | 2023-09-02 | |
| Chemenu | CM129070-25g |
2-chloro-4-methylthiazole-5-carboxylic acid |
40003-48-3 | 95% | 25g |
$240 | 2023-02-17 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6798-5G |
2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid |
40003-48-3 | 95% | 5g |
¥ 4,507.00 | 2023-04-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1143023-5g |
2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid |
40003-48-3 | 98% | 5g |
¥166.00 | 2024-05-15 |
2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid 関連文献
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
-
Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
40003-48-3 (2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid) 関連製品
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:40003-48-3)2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid

清らかである:99%/99%/99%
はかる:1.0g/5.0g/10.0g
価格 ($):184.0/565.0/839.0